

Introduction: The Vibrational Signature of a Privileged Scaffold

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Compound of Interest

Compound Name:	5-Methyl-2,3-dihydroquinolin-4(1H)-one
CAS No.:	36053-98-2
Cat. No.:	B1601097

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5-Methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound built upon the quinolinone scaffold, a core structure prevalent in numerous pharmacologically active molecules and natural products.[1][2] Its characterization is a critical step in synthesis, quality control, and mechanistic studies. Among the analytical techniques employed, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure by identifying its key functional groups through their characteristic vibrational frequencies.

This guide provides a detailed analysis of the expected FT-IR spectrum of **5-Methyl-2,3-dihydroquinolin-4(1H)-one**. It moves beyond a simple peak list to explain the structural origins of the vibrational modes, the factors influencing their position, and a validated protocol for data acquisition.

Molecular Structure and Predicted Vibrational Modes

To interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group absorbs infrared radiation at a specific frequency, corresponding to the energy required to excite its bonds into a higher vibrational state. The principal vibrational modes for **5-Methyl-2,3-dihydroquinolin-4(1H)-one** are:

- **N-H Group (Secondary Amide/Lactam):** The nitrogen atom within the heterocyclic ring is bonded to a hydrogen, forming a secondary cyclic amide, also known as a lactam. This group gives rise to characteristic stretching and bending vibrations.
- **C=O Group (Carbonyl):** The ketone group at the C4 position is a strong IR absorber. Its frequency is influenced by its inclusion in a six-membered ring and conjugation with the adjacent aromatic ring.
- **Aromatic Ring:** The benzene ring possesses C-H bonds and C=C bonds, each with distinct stretching and bending vibrations. The substitution pattern also generates characteristic signals in the fingerprint region.
- **Aliphatic Chains:** The molecule contains methylene (-CH₂) groups in the dihydro- portion of the quinolinone ring and a methyl (-CH₃) group on the aromatic ring. These give rise to typical alkyl C-H stretching and bending modes.

Theoretical FT-IR Spectral Analysis and Peak Assignment

The interplay of inductive effects, resonance, and bond mechanics dictates the precise location of absorption bands. Based on established correlation tables and data from similar structures, we can predict the key spectral features.

The High-Frequency Region (>2500 cm⁻¹)

This region is dominated by stretching vibrations of bonds involving hydrogen.

- **N-H Stretching:** Secondary amides typically show a single, moderately intense absorption band. In the solid state, intermolecular hydrogen bonding is significant, which broadens the peak and shifts it to a lower frequency, generally in the range of 3200-3170 cm⁻¹.^{[3][4]} In dilute solution, this peak would shift to a higher frequency (~3420 cm⁻¹).^[3]

- **Aromatic C-H Stretching:** The stretching of C-H bonds on the benzene ring consistently appears at wavenumbers just above 3000 cm^{-1} . Expect weak to medium bands in the $3100\text{-}3000\text{ cm}^{-1}$ region. Their presence is a reliable indicator of aromatic or olefinic structures.
- **Aliphatic C-H Stretching:** The methyl ($-\text{CH}_3$) and methylene ($-\text{CH}_2$) groups feature C-H stretching vibrations that absorb just below 3000 cm^{-1} . These are typically sharp, medium-to-strong bands located in the $2970\text{-}2850\text{ cm}^{-1}$ range.[5][6]

The Double-Bond Region ($1800\text{-}1500\text{ cm}^{-1}$)

This region is often the most diagnostic for identifying the core scaffold.

- **C=O Stretching (Amide I Band):** The carbonyl stretch is one of the most intense absorptions in the spectrum.[7] For a simple saturated ketone, the peak is around 1715 cm^{-1} . [8] However, in **5-Methyl-2,3-dihydroquinolin-4(1H)-one**, two factors lower this frequency:
 - **Resonance:** The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group, reducing the C=O double bond character and lowering the stretching frequency.
 - **Conjugation:** The carbonyl is conjugated with the aromatic ring, which further decreases the bond order and shifts the absorption to a lower wavenumber.[9][10] For six-membered lactams, this peak, often called the "Amide I band," is typically observed in the $1680\text{-}1660\text{ cm}^{-1}$ range.[4][9]
- **Aromatic C=C Stretching:** The stretching vibrations within the benzene ring produce a set of characteristic sharp bands of variable intensity between 1600 cm^{-1} and 1450 cm^{-1} . [11]
- **N-H Bending (Amide II Band):** For secondary amides, the in-plane N-H bending vibration, coupled with C-N stretching, gives rise to the "Amide II band." This peak is typically found in the $1570\text{-}1515\text{ cm}^{-1}$ region in the solid state.[3][4]

The Fingerprint Region ($<1500\text{ cm}^{-1}$)

This region contains a wealth of complex vibrations, including C-C, C-N, and C-O single-bond stretches, as well as various bending vibrations. While complex, certain peaks are highly diagnostic.

- Aliphatic C-H Bending: Methylene and methyl groups exhibit scissoring and bending vibrations. Look for a medium-intensity band for CH₂ bending around 1485-1445 cm⁻¹ and for CH₃ bending near 1380 cm⁻¹.[\[6\]](#)
- Aromatic C-N Stretching: The stretching of the bond between the aromatic carbon and the nitrogen atom is expected to appear as a medium to strong band in the 1350-1200 cm⁻¹ range.[\[3\]](#)
- Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are caused by the out-of-plane ("oop") bending of aromatic C-H bonds. The exact position is highly indicative of the substitution pattern on the benzene ring.[\[11\]](#)

Summary of Expected FT-IR Data

The predicted vibrational frequencies for **5-Methyl-2,3-dihydroquinolin-4(1H)-one** are summarized below for quick reference.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Expected Intensity
3200 - 3170	N-H Stretch (H-bonded)	Secondary Amide (Lactam)	Medium, Broad
3100 - 3000	C-H Stretch	Aromatic Ring	Medium to Weak
2970 - 2850	C-H Stretch	-CH ₃ , -CH ₂	Medium to Strong
1680 - 1660	C=O Stretch (Amide I)	Lactam / Aryl Ketone	Strong, Sharp
1600 - 1450	C=C Stretch	Aromatic Ring	Medium, Sharp
1570 - 1515	N-H Bend (Amide II)	Secondary Amide (Lactam)	Medium to Strong
1485 - 1445	C-H Bend (Scissoring)	-CH ₂	Medium
~1380	C-H Bend (Symmetric)	-CH ₃	Medium
1350 - 1200	C-N Stretch	Aryl Amine	Medium to Strong
900 - 675	C-H Bend (Out-of-Plane)	Aromatic Ring	Strong

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol describes the KBr (Potassium Bromide) pellet method, a standard and reliable technique for analyzing solid samples. This method ensures trustworthiness by minimizing atmospheric interference and producing a high-resolution spectrum.

Materials:

- **5-Methyl-2,3-dihydroquinolin-4(1H)-one** (1-2 mg)
- FT-IR grade KBr powder (150-200 mg), desiccated
- Agate mortar and pestle

- Hydraulic press with pellet-forming die
- FT-IR Spectrometer

Methodology:

- Background Spectrum Acquisition (Self-Validation Step 1):
 - Rationale: To account for atmospheric CO₂, water vapor, and instrumental artifacts, a background spectrum must be recorded. This ensures that the final spectrum contains only signals from the sample.
 - Procedure: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background scan according to the instrument's software instructions (typically 16 or 32 scans are co-added for a good signal-to-noise ratio).
- Sample Preparation:
 - Rationale: The sample must be intimately and homogeneously mixed with the KBr matrix to prevent scattering of the IR beam, which can distort the spectrum. KBr is used because it is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹).
 - Procedure: a. Gently dry the KBr powder under an IR lamp or in an oven to remove any adsorbed water. b. Place ~150 mg of the dried KBr into an agate mortar. c. Add 1-2 mg of the **5-Methyl-2,3-dihydroquinolin-4(1H)-one** sample. d. Grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogeneous powder with a flour-like consistency.
- Pellet Formation:
 - Rationale: Pressing the mixture into a translucent pellet creates a solid-state solution of the analyte in the KBr matrix, allowing the IR beam to pass through with minimal scattering.
 - Procedure: a. Transfer a small amount of the powdered mixture into the pellet die. b. Place the die into the hydraulic press. c. Apply pressure (typically 7-10 tons) for approximately 1-2 minutes. d. Carefully release the pressure and extract the die. The resulting KBr pellet

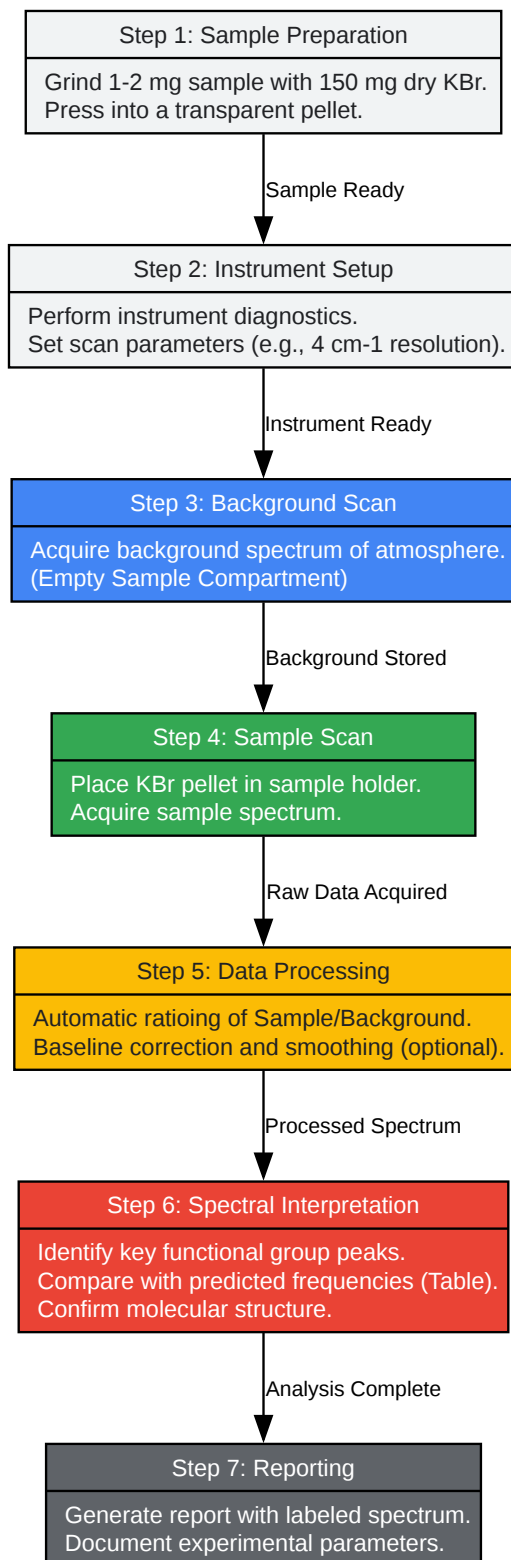
should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing or moisture and should be remade.

- Sample Spectrum Acquisition (Self-Validation Step 2):
 - Rationale: The instrument measures the absorbance of the sample by ratioing the sample spectrum against the previously collected background spectrum.
 - Procedure: a. Place the KBr pellet into the sample holder in the spectrometer's sample compartment. b. Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan. c. The instrument software will automatically process the data to produce the final absorbance or transmittance spectrum.

Visualization of the Analytical Workflow

The logical flow from sample to final data interpretation is a critical component of a validated analytical process.

Workflow for FT-IR Analysis of 5-Methyl-2,3-dihydroquinolin-4(1H)-one



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Caption: A flowchart illustrating the validated workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of **5-Methyl-2,3-dihydroquinolin-4(1H)-one**. A systematic interpretation of the spectrum, grounded in the fundamental principles of molecular vibrations, allows for the unambiguous identification of its key structural motifs: the N-H and C=O of the lactam ring, the aromatic system, and the aliphatic C-H bonds. The combination of a strong Amide I band around 1670 cm^{-1} , a distinct Amide II band near 1550 cm^{-1} , and characteristic aromatic and aliphatic C-H stretches provides a definitive vibrational fingerprint, confirming the successful synthesis and purity of this important heterocyclic scaffold.

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